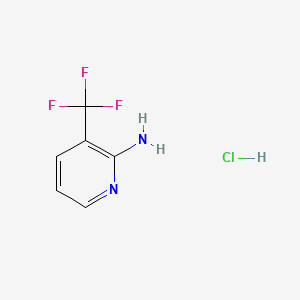
Pyrethrins
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrethrins are a class of organic compounds derived from the flowers of Chrysanthemum cinerariifolium, commonly known as the Dalmatian chrysanthemum. These compounds are renowned for their potent insecticidal properties, which have been utilized for centuries. This compound target the nervous systems of insects, making them highly effective as natural insecticides .
Wirkmechanismus
Target of Action
Pyrethrins primarily target the nervous system of insects . They alter the function of sodium channels in nerve cells , which are crucial for the propagation of nerve impulses .
Mode of Action
This compound interact with their targets by altering the function of sodium channels in nerve cells . This alteration leads to repetitive firing and eventually results in paralysis . This action is swift and effective, but it is also transient, as this compound are quickly broken down in the environment .
Biochemical Pathways
The biosynthetic pathways responsible for producing this compound in plants involve several enzymatic reactions and genetic regulations . The final step of pyrethrin biosynthesis is the esterification of chrysanthemic and pyrethric acid, which are first activated by CoA into chrysanthemoyl-CoA and pyrethroyl-CoA, respectively, with the alcohol moiety .
Pharmacokinetics
Pyrethroids, including this compound, are lipophilic and distribute to tissues with high lipid content such as fat and nervous tissue, in addition to liver, kidney, and milk . This distribution pattern influences the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability .
Result of Action
The molecular and cellular effects of this compound’ action primarily involve the induction of hyperexcitability in the nervous system of insects . This hyperexcitability is due to the altered function of sodium channels, leading to repetitive firing and eventual paralysis .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound . For instance, local adaptation to the native environment affects pyrethrin variability in Dalmatian pyrethrum populations . Moreover, this compound tend to break down quickly when exposed to air, light, and heat , which can affect their insecticidal properties .
Wissenschaftliche Forschungsanwendungen
Pyrethrins haben eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound werden auf ihre einzigartigen chemischen Strukturen und Reaktivitäten untersucht, was Einblicke in die Entwicklung neuer insektizider Verbindungen liefert.
Biologie: In der biologischen Forschung werden this compound verwendet, um die Auswirkungen von Insektiziden auf die Physiologie und das Verhalten von Insekten zu untersuchen.
Medizin: this compound werden auf ihre potenziellen therapeutischen Anwendungen untersucht, einschließlich ihrer Verwendung bei der Behandlung von parasitären Infektionen.
Industrie: In der Agrarindustrie werden this compound häufig als natürliche Insektizide eingesetzt, um Nutzpflanzen vor Schädlingen zu schützen
5. Wirkmechanismus
This compound entfalten ihre insektizide Wirkung, indem sie das Nervensystem von Insekten angreifen. Sie verändern die Funktion von Natriumkanälen in Nervenzellen, was zu einer wiederholten Entladung und schließlich zu einer Lähmung führt. Diese Wirkung ist schnell und effektiv, aber auch vorübergehend, da this compound in der Umwelt schnell abgebaut werden .
Ähnliche Verbindungen:
Pyrethroide: Synthetische Analoga von this compound, darunter Permethrin, Cypermethrin und Deltamethrin.
Organophosphate: Eine weitere Klasse von Insektiziden, wie z. B. Malathion und Parathion.
Organochloride: Insektizide wie DDT und Lindan .
Vergleich: this compound sind aufgrund ihrer natürlichen Herkunft und schnellen biologischen Abbaubarkeit einzigartig, was sie im Vergleich zu synthetischen Pyrethroiden und anderen Insektiziden umweltfreundlich macht. Pyrethroide, obwohl sie stabiler und potenter sind, können länger anhaltende Umweltauswirkungen haben. Organophosphate und Organochloride hingegen wurden mit erheblichen toxischen Auswirkungen auf Mensch und Tierwelt in Verbindung gebracht .
Biochemische Analyse
Biochemical Properties
The biosynthetic pathways responsible for producing Pyrethrins in plants involve complex enzymatic reactions and genetic regulation . This compound interact with various enzymes and proteins in the biochemical reactions, contributing to their insecticidal effects .
Cellular Effects
This compound exert significant effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Their selective toxicity and modes of action are due to complex interactions with the nervous systems of target organisms .
Molecular Mechanism
At the molecular level, this compound exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions contribute to their insecticidal properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound are involved in various metabolic pathways, interacting with enzymes or cofactors. They can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound are transported and distributed within cells and tissues. They interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
They may include targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Pyrethrins sind natürlich vorkommende Verbindungen, und ihre Synthese im Labor beinhaltet komplexe chemische Reaktionen. Der Schlüsselschritt bei der Biosynthese von this compound ist die Cyclopropanierungsreaktion, die Chrysanthemyldiphosphat, ein Zwischenprodukt bei der Biosynthese von Chrysanthemsäure, erzeugt . Der letzte Schritt beinhaltet die Veresterung von Chrysanthemsäure mit this compoundäure, wodurch Pyrethrin I und Pyrethrin II entstehen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst hauptsächlich die Extraktion dieser Verbindungen aus den Blüten von Chrysanthemum cinerariifolium. Die Blüten werden getrocknet und dann einer Lösungsmittelextraktion mit organischen Lösungsmitteln wie Hexan unterzogen. Die extrahierten this compound werden dann durch verschiedene chromatographische Verfahren gereinigt, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: Pyrethrins durchlaufen verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die chemische Struktur von this compound zu modifizieren und ihre insektiziden Eigenschaften zu verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound können unter kontrollierten Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion von this compound kann mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.
Substitution: Substitutionsreaktionen, die this compound betreffen, verwenden häufig Halogenierungsmittel wie Chlor oder Brom
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Pyrethroidderivate, die synthetische Analoga von this compound sind. Diese Derivate weisen oft eine verbesserte Stabilität und insektizide Aktivität auf .
Vergleich Mit ähnlichen Verbindungen
Pyrethroids: Synthetic analogs of pyrethrins, including permethrin, cypermethrin, and deltamethrin.
Organophosphates: Another class of insecticides, such as malathion and parathion.
Organochlorides: Insecticides like DDT and lindane .
Comparison: this compound are unique due to their natural origin and rapid biodegradability, making them environmentally friendly compared to synthetic pyrethroids and other insecticides. Pyrethroids, while more stable and potent, can have longer-lasting environmental impacts. Organophosphates and organochlorides, on the other hand, have been associated with significant toxic effects on humans and wildlife .
Eigenschaften
CAS-Nummer |
8003-34-7 |
|---|---|
Molekularformel |
C43H56O8 |
Molekulargewicht |
700.9 g/mol |
IUPAC-Name |
(2-methyl-4-oxo-3-penta-2,4-dienylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;(2-methyl-4-oxo-3-penta-2,4-dienylcyclopent-2-en-1-yl) 3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H28O5.C21H28O3/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6;1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3;7-9,11,16,18-19H,1,10,12H2,2-6H3 |
InChI-Schlüssel |
VXSIXFKKSNGRRO-UHFFFAOYSA-N |
Verunreinigungen |
The primary extract /of pyrethrum powder/ yields, after concentration, a dark viscous material containing approximately 30 to 35% pyrethrins and about 50% impurities (oleoresin concentrate), which may be diluted and standardized to contain 25% pyrethrins (oleoresin extract). The oleoresin may be processed further to form a refined extract containing 50 to 55% total pyrethrins and about 23% impurities. |
SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C.CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C |
Isomerische SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C/C=C\C=C.CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C/C=C\C=C |
Kanonische SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C.CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C |
Siedepunkt |
BP: 170 °C (0.1 mm Hg), decomposes 338 °F (Pyrethrin I), 392 °F (Pyrethrin II), 279 °F (Cinerin I), 361 °F (Cinerin II) |
Color/Form |
Refined extract is pale yellow mobile oil; unrefined extract is a dark greenish brown viscous liquid; powder (ground flowers) is a tan color. Brown, viscous oil or solid. |
Dichte |
1 (approx) (NIOSH, 2024) 0.80-0.90 g/cu cm (25% pale extract); 0.90-0.96 g/cu cm (50% pale extract); ca. 0.9 g/cu cm (oleoresin crude) 0.84-0.86 g/cm³ 1 (approx) |
Flammpunkt |
180 to 190 °F (NIOSH, 2024) 180-190 °F (Closed cup) 82-88 °C (Open Cup) 76 °C c.c. 180-190 °F |
Physikalische Beschreibung |
Pyrethrins, [solid] appears as colorless to white liquids (or tan dusts). Primarily a threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrate the soil, contaminate groundwater or nearby waterways. Toxic by inhalation, skin absorption and/or ingestion. Used as pesticide. Practically insoluble in water. Brown, viscous oil or solid. [insecticide]; [NIOSH] PALE YELLOW MOBILE OIL WITH CHARACTERISTIC ODOUR. Brown, viscous oil or solid. Brown, viscous oil or solid. [insecticide] |
Löslichkeit |
Insoluble (NIOSH, 2024) Sol in alcohol, acetone, kerosene, carbon tetrachloride, nitromethane, & ethylene dichloride; insol in water Soluble in organic solvents, e.g. alcohols, hydrocarbons, aromatics, esters, etc. Solubility in water: none Insoluble |
Dampfdruck |
Low (NIOSH, 2024) VP: Essentially 0 torr at 20 °C Low |
Herkunft des Produkts |
United States |
A: Pyrethrins work by targeting the nervous systems of insects. [] They act as neurotoxins, specifically affecting the sodium channels in nerve cell axons. [, ] This interaction leads to hyperexcitation and disrupts normal nerve impulse transmission, ultimately causing paralysis (knockdown effect) and death in insects. [, ]
A: While this compound can affect the nervous systems of mammals, their toxicity is significantly lower. [, ] This is largely due to mammals' ability to rapidly metabolize this compound into inactive compounds. [, ]
A: this compound are a group of six closely related esters. They are naturally occurring insecticides derived from the chrysanthemum flower, specifically Tanacetum cinerariifolium. [, , ]
ANone: This question requires access to the chemical structures of individual this compound. The provided text mentions six specific esters that constitute the this compound group, but it doesn't provide the detailed structural information like molecular formula, weight, or spectroscopic data for each. These details are crucial for a complete structural characterization.
A: this compound are known to degrade when exposed to light, air, moisture, and high temperatures. [, , ] This can impact their effectiveness as insecticides.
A: The drying temperature and duration significantly influence the yield and ratio of this compound I and II in harvested pyrethrum flowers. Research suggests an optimal drying temperature of 50°C for 21 hours to maximize pyrethrin content. []
ANone: The provided research focuses primarily on the insecticidal properties of this compound and their biosynthesis. There is no mention of this compound being used as catalysts in chemical reactions. Their primary application, as highlighted in the research, is as natural insecticides.
A: Yes, Density Functional Theory (DFT) has been used to study the ground state conformation of pyrethroids (synthetic analogs of this compound) and this compound. [] This information is useful for understanding their reactivity and potential degradation pathways.
A: Research on reduced pyrethrin analogs indicated that certain structural modifications, like the reduction of specific functional groups, could significantly impact their insecticidal activity. While some isomerized analogs retained potency comparable to natural this compound, others lost their insecticidal properties entirely. []
A: Synergists like piperonyl butoxide can significantly enhance the insecticidal activity of this compound. [, , , ] This synergistic effect is attributed to the inhibition of insect enzymes that would otherwise break down this compound, making them more effective at lower concentrations.
A: Research indicates that chemical modifications, such as reducing oxidatively sensitive functionalities, can stabilize this compound. [] Additionally, formulating this compound with synergists like piperonyl butoxide can enhance their stability and prolong their effectiveness. [, ] Further research into encapsulation techniques and other formulation strategies could lead to even greater stability and controlled release.
A: The PSP, which collected data on adverse effects associated with this compound-containing products, found that such events were rare relative to their widespread use. [] Most reported dermal or respiratory effects were minor and self-limiting. [] The PSP concluded that this compound-containing products, even when formulated with synthetic pyrethroids or synergists, do not pose a significant risk of serious reactions. []
A: Research on lactating and non-lactating ewes showed that this compound are rapidly absorbed after oral and subcutaneous administration. [] They are widely distributed throughout the body and eliminated within 24 hours. []
A: Laboratory tests showed that this compound are highly effective against Xenopsylla cheopis, achieving high mortality rates within minutes at relatively low concentrations. [] This suggests their potential use in plague control.
A: Yes, field trials evaluated the efficacy of organic insecticides, including this compound, against stink bugs in soybean and tomato crops. [] While the treatments initially reduced stink bug populations, they did not provide persistent control nor significantly reduce fruit damage in tomatoes. []
A: Studies on the German cockroach (Blattella germanica) show that selection for pyrethroid resistance can lead to cross-resistance to other pyrethroids and even to this compound. [, ] This cross-resistance is a significant concern for pest management and highlights the importance of understanding the underlying mechanisms.
A: While considered relatively safe for mammals due to their rapid metabolism, this compound can still induce adverse effects, primarily in cases of acute poisoning or chronic exposure. [] The nervous system is the primary target, and allergic reactions, particularly to natural this compound, are also a concern. []
ANone: The provided research focuses primarily on the use of this compound as insecticides, their biosynthesis, and their environmental fate. As a result, these questions, which relate to pharmaceutical aspects like drug delivery, biomarkers, and drug interactions, are not addressed in the provided research papers.
A: Research investigated various botanical insecticides as potential alternatives to this compound, including extracts from neem (Azadirachta indica), quassia (Quassia amara), and other plants containing compounds like celangulin, cnidium lactone, matrine, nicotine, rotenone, stemonine, and veratrine. [, ]
A: While some botanicals demonstrated promising insecticidal activity, their efficacy varied, and some, like those containing nicotine and rotenone, posed greater environmental risks or crop safety concerns. [, , ] Finding effective, safe, and environmentally friendly alternatives to this compound remains an ongoing area of research.
ANone: The provided research papers primarily focus on the biological and chemical aspects of this compound. They do not delve into the specifics of recycling or waste management practices related to pyrethrin production or use.
A: The research highlights the use of various analytical techniques for studying this compound, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and density functional theory (DFT) calculations. [, , , ] These tools are essential for characterizing, quantifying, and understanding the properties and behavior of this compound.
A: The research demonstrates the interdisciplinary nature of pyrethrin research, encompassing fields such as botany, chemistry, entomology, toxicology, and agriculture. [, , , , ] Collaboration between these disciplines is crucial for advancing our understanding of this compound, developing sustainable pest control solutions, and ensuring their safe and effective use.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


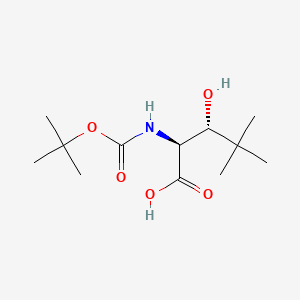
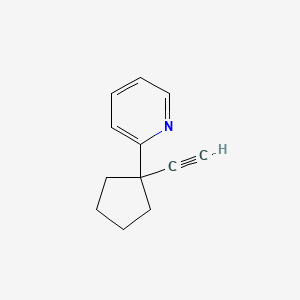
![7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B594753.png)
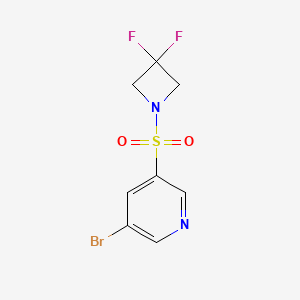
![N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B594755.png)
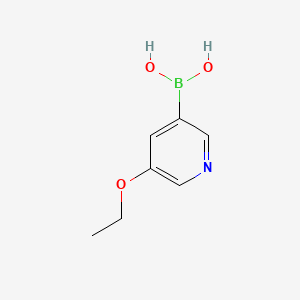
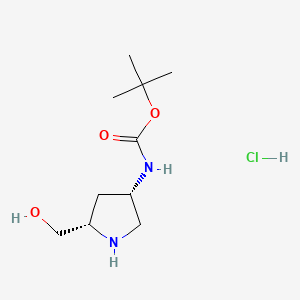

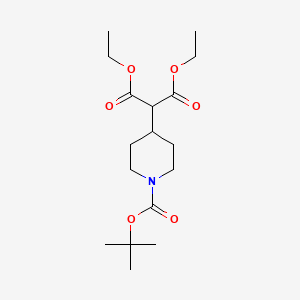
![(2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B594765.png)
![3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594766.png)

